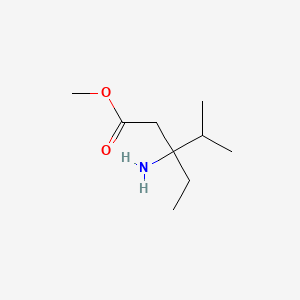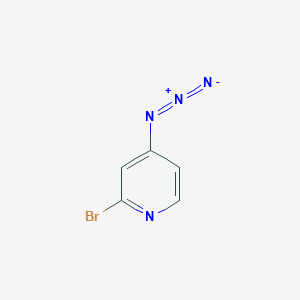
4-Azido-2-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-2-bromopyridine is an organic compound that belongs to the class of azido-substituted pyridines It is characterized by the presence of an azido group (-N₃) and a bromine atom attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Azido-2-bromopyridine can be synthesized through various methods. One common approach involves the nucleophilic substitution of 2-bromo-4-chloropyridine with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with azide compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-Azido-2-bromopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyridines.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines.
Reduction: 4-Amino-2-bromopyridine.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
4-Azido-2-bromopyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Material Science: The compound can be used in the development of novel materials with specific properties.
Medicinal Chemistry: It is utilized in the synthesis of bioactive molecules and potential drug candidates.
Mecanismo De Acción
The mechanism of action of 4-azido-2-bromopyridine involves its reactivity due to the presence of the azido group and the bromine atom. The azido group is a good nucleophile and can participate in various substitution and cycloaddition reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopyridine: Similar structure but lacks the azido group.
3-Bromopyridine: Bromine atom is positioned differently on the pyridine ring.
4-Azido-3-bromopyridine: Similar structure with different substitution pattern.
Uniqueness
4-Azido-2-bromopyridine is unique due to the presence of both an azido group and a bromine atom on the pyridine ring. This combination allows for diverse reactivity and the potential to form a wide range of derivatives through various chemical reactions.
Propiedades
Fórmula molecular |
C5H3BrN4 |
|---|---|
Peso molecular |
199.01 g/mol |
Nombre IUPAC |
4-azido-2-bromopyridine |
InChI |
InChI=1S/C5H3BrN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H |
Clave InChI |
GVAMBUQREHIPLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1N=[N+]=[N-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




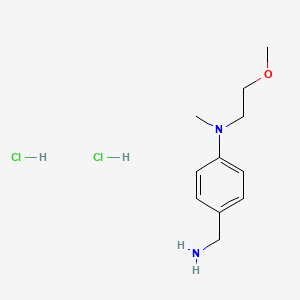

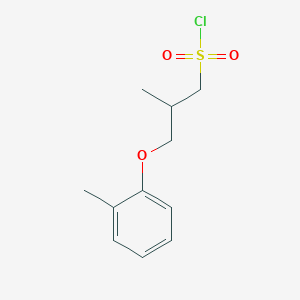
![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)
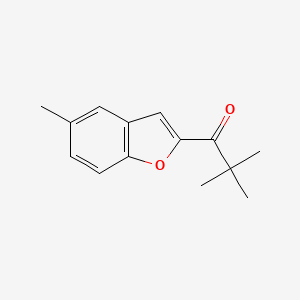
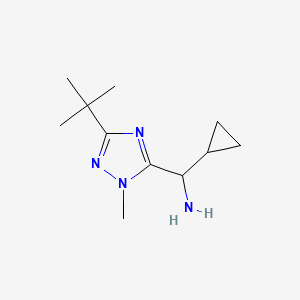
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)


